molecular formula C11H17ClN2O B12283501 N,N-dimethyl-3-[(methylamino)methyl]benzamide

N,N-dimethyl-3-[(methylamino)methyl]benzamide

Cat. No.: B12283501
M. Wt: 228.72 g/mol
InChI Key: NQCNVLOZJDTGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-[(methylamino)methyl]benzamide is an organic compound with the molecular formula C10H16N2O It is a derivative of benzamide, characterized by the presence of dimethyl and methylamino groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(methylamino)methyl]benzamide typically involves the reaction of benzoyl chloride with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(methylamino)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N,N-dimethyl-3-[(methylamino)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(methylamino)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The presence of dimethyl and methylamino groups enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylbenzamide
  • N-methyl-3-[(methylamino)methyl]benzamide
  • N,N-dimethyl-3-aminobenzamide

Uniqueness

N,N-dimethyl-3-[(methylamino)methyl]benzamide is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

N,N-dimethyl-3-(methylaminomethyl)benzamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-12-8-9-5-4-6-10(7-9)11(14)13(2)3;/h4-7,12H,8H2,1-3H3;1H

InChI Key

NQCNVLOZJDTGQM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C(=O)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.